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carboxylate

Cat. No.: B127944 Get Quote

An In-depth Examination of a Potent Phenyltropane-Based Monoamine Transporter Inhibitor

Dichloropane (also known as RTI-111 or O-401) is a potent synthetic stimulant of the

phenyltropane class. It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor

(SNDRI), effectively blocking the reabsorption of these key neurotransmitters in the synaptic

cleft. This guide provides a comprehensive overview of the structure-activity relationship (SAR)

of dichloropane, detailing its chemical synthesis, in vitro binding affinities, and the downstream

signaling pathways it modulates. This document is intended for researchers, scientists, and

professionals in the field of drug development and neuroscience.

Chemical Structure and Synthesis
Dichloropane, with the IUPAC name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-

azabicyclo[3.2.1]octane-2-carboxylate, is a derivative of 3-phenyltropane.[1] Its structure is

closely related to that of cocaine, featuring a tropane backbone. However, a key distinction is

the direct attachment of a 3,4-dichlorinated phenyl ring to the tropane structure, whereas in

cocaine, a carboxylate group bridges the phenyl and tropane rings.[1]
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The synthesis of dichloropane and its analogs typically starts from the precursor

methylecgonidine.[1] The following is a representative synthetic protocol for phenyltropane

analogs, based on established methodologies.

Experimental Protocol: Synthesis of Dichloropane
Analogs
Materials:

Anhydroecgonine methyl ester

Substituted phenylmagnesium bromide (e.g., 3,4-dichlorophenylmagnesium bromide)

Dry tetrahydrofuran (THF)

Ammonium chloride solution

Sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for chromatography

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

Grignard Reaction: To a solution of anhydroecgonine methyl ester in dry THF at -78 °C under

a nitrogen atmosphere, add a solution of the desired substituted phenylmagnesium bromide

in THF dropwise.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography

(TLC).

Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated

aqueous solution of ammonium chloride.
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Extraction: The reaction mixture is allowed to warm to room temperature, and the aqueous

layer is extracted three times with ethyl acetate.

Washing: The combined organic layers are washed sequentially with saturated sodium

bicarbonate solution and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and concentrated under reduced pressure to yield the crude product.

Purification: The crude product is purified by flash column chromatography on silica gel using

a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired

3β-(substituted phenyl)tropane-2β-carboxylic acid methyl ester.

Structure-Activity Relationship (SAR) and
Quantitative Data
The binding affinity of dichloropane and its analogs for the dopamine transporter (DAT),

serotonin transporter (SERT), and norepinephrine transporter (NET) is highly sensitive to the

nature and position of substituents on the 3β-phenyl ring. The following tables summarize the

in vitro binding affinities (IC50 and Ki values in nM) for dichloropane and a series of its analogs.
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Compound R3 R4
DAT (IC50
nM)

SERT (Ki
nM)

NET (Ki nM)

Dichloropane

(RTI-111)
Cl Cl 0.79 3.13 18

3β-(4-

Chlorophenyl

)tropane-2β-

carboxylic

acid methyl

ester

H Cl 1.3 134 2,400

3β-(3-

Chlorophenyl

)tropane-2β-

carboxylic

acid methyl

ester

Cl H 2.6 1,000 1,900

3β-(4-

Methylphenyl

)tropane-2β-

carboxylic

acid methyl

ester

H CH3 3.9 260 10,000

3β-(3-

Methylphenyl

)tropane-2β-

carboxylic

acid methyl

ester

CH3 H 6.9 1,500 4,000

3β-(4-

Methoxyphen

yl)tropane-

2β-carboxylic

acid methyl

ester

H OCH3 6.5 4.3 1,110
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3β-(4-

Ethoxyphenyl

)tropane-2β-

carboxylic

acid methyl

ester

H OCH2CH3 92 1.7 1,300

3β-(4-Chloro-

3-

methylphenyl

)tropane-2β-

carboxylic

acid methyl

ester (RTI-

112)

CH3 Cl 0.6 1.9 37

Key SAR Observations:

High Affinity for DAT: The 3,4-dichloro substitution pattern on the phenyl ring in dichloropane

results in very high affinity for the dopamine transporter (IC50 = 0.79 nM).

SERT and NET Affinity: Dichloropane also exhibits high affinity for the serotonin transporter

(Ki = 3.13 nM) and moderate affinity for the norepinephrine transporter (Ki = 18 nM).

Influence of Phenyl Substituents: The position and nature of the substituents on the phenyl

ring significantly impact binding affinity and selectivity. For example, a single chloro-

substituent at the 4-position maintains high DAT affinity but significantly reduces SERT and

NET affinity compared to dichloropane.

Alkoxy Substituents: A 4-methoxy group leads to a compound with high affinity for both DAT

and SERT, while having low affinity for NET. Extending the alkyl chain to an ethoxy group

decreases DAT affinity while slightly increasing SERT affinity.

Combined Substitutions: The combination of a 4-chloro and 3-methyl substituent (RTI-112)

results in a compound with sub-nanomolar affinity for both DAT and SERT.
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Experimental Protocols for In Vitro Binding Assays
The binding affinities of dichloropane and its analogs are determined using radioligand binding

assays with membrane preparations from brain tissue or cells expressing the respective

transporters. The following are representative protocols for these assays.

Dopamine Transporter (DAT) Binding Assay
Radioligand: [3H]WIN 35,428

Protocol:

Membrane Preparation: Rat striatal tissue is homogenized in ice-cold 50 mM Tris-HCl buffer

(pH 7.4). The homogenate is centrifuged at 20,000 x g for 10 minutes at 4°C. The resulting

pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is

resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Assay Incubation: In triplicate, 100 µL of the membrane homogenate is incubated with 50 µL

of [3H]WIN 35,428 (at a concentration near its Kd) and 50 µL of varying concentrations of the

test compound (e.g., dichloropane) or vehicle.

Non-specific Binding: Non-specific binding is determined in the presence of a high

concentration of a competing ligand, such as 10 µM cocaine or GBR 12909.

Incubation: The reaction mixture is incubated for 2 hours at 4°C.

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber

filters (e.g., Whatman GF/B) that have been pre-soaked in polyethylenimine (PEI) to reduce

non-specific binding.

Washing: The filters are washed rapidly with ice-cold assay buffer.

Scintillation Counting: The radioactivity retained on the filters is quantified by liquid

scintillation counting.

Data Analysis: The IC50 values are determined by non-linear regression analysis of the

competition binding data. Ki values are calculated using the Cheng-Prusoff equation.
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Serotonin Transporter (SERT) Binding Assay
Radioligand: [3H]Citalopram

Protocol:

Membrane Preparation: Membranes from rat frontal cortex or cells expressing human SERT

are prepared similarly to the DAT assay.

Assay Incubation: Aliquots of the membrane preparation are incubated with [3H]citalopram

and various concentrations of the test compound.

Non-specific Binding: Non-specific binding is determined in the presence of a saturating

concentration of a selective serotonin reuptake inhibitor (SSRI), such as 10 µM paroxetine.

Incubation: The assay is incubated for 2 hours at room temperature.

Termination, Filtration, and Washing: The assay is terminated by rapid filtration and washing

as described for the DAT assay.

Scintillation Counting and Data Analysis: Radioactivity is quantified, and data are analyzed

as described for the DAT assay.

Norepinephrine Transporter (NET) Binding Assay
Radioligand: [3H]Nisoxetine

Protocol:

Membrane Preparation: Membranes from rat hippocampus or frontal cortex are prepared as

described above.

Assay Incubation: Membrane homogenates are incubated with [3H]nisoxetine and the test

compounds.

Non-specific Binding: Non-specific binding is determined using a high concentration of a

selective norepinephrine reuptake inhibitor, such as 1 µM desipramine.
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Incubation: The incubation is carried out for 4 hours at 4°C.

Termination, Filtration, and Washing: The reaction is terminated by rapid filtration and

washing.

Scintillation Counting and Data Analysis: Radioactivity is measured, and the data are

analyzed to determine IC50 and Ki values.

Signaling Pathways and Cellular Effects
The primary mechanism of action of dichloropane is the inhibition of monoamine reuptake,

leading to increased concentrations of dopamine, serotonin, and norepinephrine in the synaptic

cleft. This elevated neurotransmitter level subsequently modulates various downstream

intracellular signaling pathways.

Dopamine-Related Signaling
Inhibition of DAT by dichloropane leads to a sustained presence of dopamine in the synapse,

which can have profound effects on postsynaptic signaling cascades, primarily through

dopamine D1 and D2 receptors.

D1 Receptor Pathway: Prolonged activation of D1-like receptors, which are Gs/olf-coupled,

leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP),

and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream

targets, including the transcription factor CREB (cAMP response element-binding protein),

leading to changes in gene expression. Over-stimulation of D1 receptors due to DAT

inhibition can also impair synaptic plasticity, such as long-term depression.[2]

D2 Receptor Pathway: D2-like receptors are Gi/o-coupled and their activation inhibits

adenylyl cyclase, leading to a decrease in cAMP levels. D2 receptor signaling can also

involve the β-arrestin pathway and modulate ion channels.

ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway is a critical

downstream target of dopamine receptor activation. Both D1 and D2 receptors can modulate

ERK signaling, which plays a role in synaptic plasticity and gene expression. The inhibition of

DAT and subsequent over-stimulation of D1 receptors can lead to altered phosphorylation

levels of ERK1/2.[2]
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DAT Trafficking: The function of DAT itself is regulated by various signaling pathways.

Protein Kinase C (PKC) activation can lead to the internalization of DAT from the plasma

membrane, reducing dopamine uptake capacity. Other kinases like PKA and CaMKII also

play a role in regulating DAT function.
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Dichloropane's mechanism of action and downstream signaling.

Conclusion
Dichloropane is a powerful tool for studying the function of monoamine transporters due to its

high affinity and its distinct profile as an SNDRI. The structure-activity relationship of the 3-

phenyltropane class of compounds is well-defined, with the substituents on the phenyl ring

playing a critical role in determining the affinity and selectivity for DAT, SERT, and NET. A

thorough understanding of the SAR, combined with detailed experimental protocols for

synthesis and in vitro characterization, is essential for the rational design of novel ligands with

specific transporter profiles for therapeutic or research purposes. Furthermore, elucidating the

downstream signaling consequences of dichloropane's interaction with these transporters is

crucial for understanding its complex pharmacological effects on the central nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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